2-(1,3-thiazol-5-yl)ethan-1-ol
Overview
Description
2-(1,3-Thiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution and extraction with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,3-thiazol-5-yl)ethanal or 2-(1,3-thiazol-5-yl)ethanoic acid.
Reduction: Formation of 2-(1,3-thiazolidin-5-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Thiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound may interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
2-(1,3-Thiazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(1,2-Thiazol-5-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the nitrogen atom in the thiazole ring.
5-(2-Hydroxyethyl)-4-methylthiazole: This compound has a methyl group at the 4-position of the thiazole ring and a hydroxyl group at the 2-position.
2,2,2-Trifluoro-1-(1,3-thiazol-5-yl)ethan-1-ol: This compound contains trifluoromethyl group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-(1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSQHVUUIHWHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-55-1 | |
Record name | 2-(1,3-thiazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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